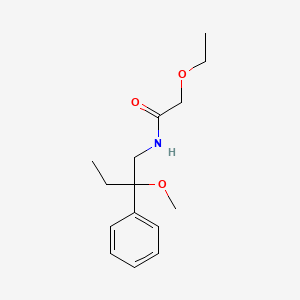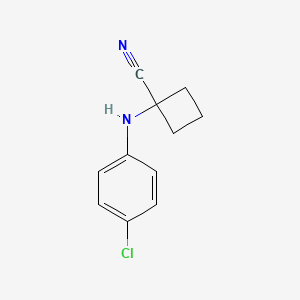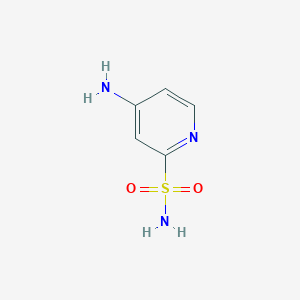
4-Aminopyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyridine-2-sulfonamide is a compound that combines the structures of 4-aminopyridine and sulfonamide . 4-Aminopyridine is an organic compound with the chemical formula C5H4N–NH2 and is one of the three isomeric amines of pyridine . It has been used as a research tool in characterizing subtypes of the potassium channel . Sulfonamides are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .
Synthesis Analysis
Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . Sulfonamides structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Wissenschaftliche Forschungsanwendungen
Management of Demyelinating Diseases
4-Aminopyridine and its analogues have shown considerable potential in managing demyelinating diseases . The mechanism of action involves the inhibition of voltage-gated potassium channels, which results in the elongation of action potentials and heightened release of neurotransmitters . This facilitates enhanced neuronal signaling .
Augmentation of Synaptic Transmission
Scientists have acknowledged the potential of 4-Aminopyridine in augmenting synaptic transmission and mitigating neurological disorders . The investigation conducted on the physicochemical features of analogues of 4-aminopyridine has yielded significant findings on their many attributes, including solubility, propensity for lipid interactions, and affinity for selective receptor binding .
Nanoformulations for Improved Therapeutic Capabilities
The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . Formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Induction of Nerve Growth Factor
4-Aminopyridine induces nerve growth factor and enhances proliferation and migration of human keratinocytes . This discovery offers a promising new approach to enhance skin wound healing and tissue regeneration .
Treatment of KCNA2-(gain-of-function)–encephalopathy
4-Aminopyridine has been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . The treatment was well tolerated up to 2.6 mg/kg per day .
Wirkmechanismus
Target of Action
The primary target of 4-Aminopyridine-2-sulfonamide is the voltage-gated potassium channels . These channels play a crucial role in the propagation of action potentials in neurons .
Mode of Action
4-Aminopyridine-2-sulfonamide: interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2-sulfonamide affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Pharmacokinetics
The pharmacokinetics of 4-Aminopyridine-2-sulfonamide involve rapid and complete absorption from the gastrointestinal tract . The bioavailability of 4-Aminopyridine-2-sulfonamide is high, at around 96% .
Result of Action
The molecular and cellular effects of 4-Aminopyridine-2-sulfonamide ’s action include the elongation of action potentials and increased release of neurotransmitters . These effects lead to enhanced neuronal signaling . In the context of demyelinating diseases, these effects can lead to improved synaptic transmission and mitigation of neurological disorders .
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of lipid interactions can affect the solubility and thus the action of the compound . Furthermore, the use of nanoformulations can enhance drug stability, control release kinetics, and improve bioavailability . These advancements have created opportunities for personalized medicine and targeted therapies within the field of neurology .
Safety and Hazards
4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
4-Aminopyridine has been shown to greatly enhance skin wound healing, including faster wound closure, restoration of normal-appearing skin architecture, and reinnervation . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . These findings suggest potential future directions for the use of 4-Aminopyridine-2-sulfonamide in medical treatments.
Eigenschaften
IUPAC Name |
4-aminopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHVLVARXLSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

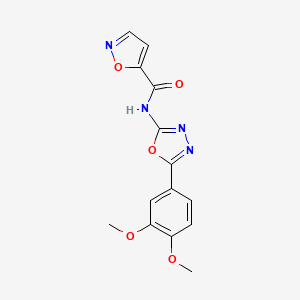
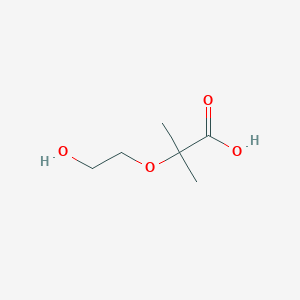

![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)

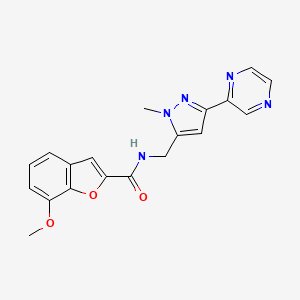
![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
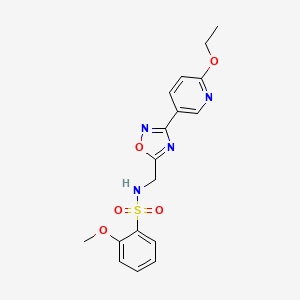
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
